molecular formula C10H15NO B13616401 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine CAS No. 1094755-12-0

1-(3-methoxy-4-methylphenyl)-N-methylmethanamine

Cat. No.: B13616401
CAS No.: 1094755-12-0
M. Wt: 165.23 g/mol
InChI Key: UATTXFAMYIWOSD-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is an organic compound belonging to the class of substituted amphetamines.

Preparation Methods

The synthesis of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine typically involves several steps starting from p-toluic acid. The process includes the conversion of p-toluic acid to (3-methoxy-4-methylphenyl)acetonitrile, followed by Claisen’s reaction with ethyl acetate and subsequent acid hydrolysis to obtain the phenylacetone derivative. The final steps involve Leuckart’s reaction and alkaline hydrolysis to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a selective serotonin releasing agent (SSRA) and 5-HT2A receptor agonist. This interaction leads to increased serotonin levels in the synaptic cleft, promoting mood enhancement and altered perception . The compound’s effects on dopamine and norepinephrine systems also contribute to its psychoactive properties.

Comparison with Similar Compounds

1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is structurally similar to other substituted amphetamines, such as:

Properties

CAS No.

1094755-12-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(3-methoxy-4-methylphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)6-10(8)12-3/h4-6,11H,7H2,1-3H3

InChI Key

UATTXFAMYIWOSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC)OC

Origin of Product

United States

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